
(R)-2-(1-Methylpyrrolidin-3-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-Methylpyrrolidin-3-YL)acetic acid is a chiral compound with a pyrrolidine ring structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Methylpyrrolidin-3-YL)acetic acid typically involves the use of chiral starting materials and catalysts to ensure the desired enantiomer is obtained. One common method involves the reaction of ®-1-methylpyrrolidine with bromoacetic acid under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of ®-2-(1-Methylpyrrolidin-3-YL)acetic acid often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and consistent production of the compound. Additionally, purification methods such as crystallization and chromatography are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
®-2-(1-Methylpyrrolidin-3-YL)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-2-(1-Methylpyrrolidin-3-YL)acetic acid can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the pyrrolidine ring, resulting in a wide range of derivatives .
科学的研究の応用
®-2-(1-Methylpyrrolidin-3-YL)acetic acid has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study enzyme-substrate interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: In industrial applications, ®-2-(1-Methylpyrrolidin-3-YL)acetic acid is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-2-(1-Methylpyrrolidin-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, in neurological applications, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal signaling and function .
類似化合物との比較
Similar Compounds
4-(1-Methylpyrrolidin-3-YL)benzoic acid: This compound shares a similar pyrrolidine ring structure but differs in its functional groups and overall molecular framework.
®-(1-Methylpyrrolidin-3-YL)methanamine: Another related compound, which has a similar pyrrolidine ring but differs in its side chain and functional groups.
Uniqueness
®-2-(1-Methylpyrrolidin-3-YL)acetic acid is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and an acetic acid moiety. This combination of structural features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research .
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
2-[(3R)-1-methylpyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-8-3-2-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
InChIキー |
GXZULSXLGWEQFS-ZCFIWIBFSA-N |
異性体SMILES |
CN1CC[C@@H](C1)CC(=O)O |
正規SMILES |
CN1CCC(C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


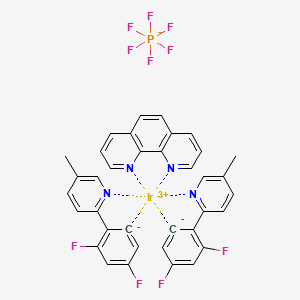
![3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13897989.png)

![Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate](/img/structure/B13897997.png)
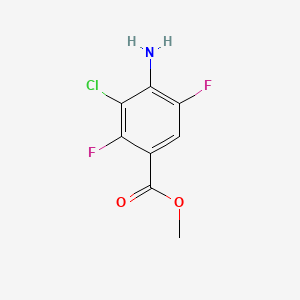
![9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B13898006.png)
![1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine](/img/structure/B13898013.png)
![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B13898032.png)
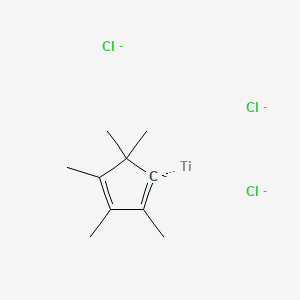
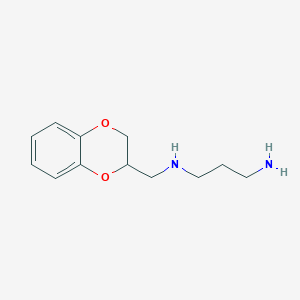
![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)

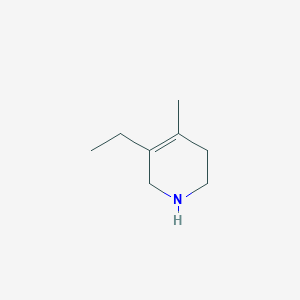
![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)
